1-(3-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid

Catalog No.
S13580649
CAS No.
M.F
C11H9FO3
M. Wt
208.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Fluorophenyl)-3-oxocyclobutane-1-carboxylic a...

Product Name

1-(3-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid

IUPAC Name

1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid

Molecular Formula

C11H9FO3

Molecular Weight

208.18 g/mol

InChI

InChI=1S/C11H9FO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4H,5-6H2,(H,14,15)

InChI Key

FEWOPQOQMPHWCD-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C2=CC(=CC=C2)F)C(=O)O

1-(3-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid is a chemical compound characterized by a cyclobutane ring with a carboxylic acid functional group and a fluorophenyl substituent. Its molecular formula is C11H9FO3C_{11}H_{9}FO_{3} and it has a molar mass of approximately 208.19 g/mol. The compound is notable for its unique structural features, including the presence of both the fluorophenyl group and the oxocyclobutane moiety, which contribute to its distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science .

The chemical reactivity of 1-(3-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid can be attributed to its functional groups. The carboxylic acid group can participate in typical acid-base reactions, as well as esterification reactions with alcohols. The cyclobutane ring may undergo ring-opening reactions under certain conditions, leading to the formation of various derivatives. Additionally, the fluorine atom on the phenyl ring can influence the reactivity of the compound, potentially enhancing electrophilic substitution reactions due to its electron-withdrawing nature .

Synthesis of 1-(3-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be performed under acidic or basic conditions to form the cyclobutane ring.
  • Functional Group Modifications: Introduction of the carboxylic acid group can be achieved via oxidation or hydrolysis of suitable intermediates.
  • Fluorination: The incorporation of fluorine into the phenyl ring may involve electrophilic aromatic substitution or direct fluorination techniques.

1-(3-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new drugs targeting various diseases due to its unique structure.
  • Material Science: In the synthesis of polymers or materials with specific properties derived from its functional groups.
  • Chemical Research: As an intermediate in organic synthesis for creating more complex molecules .

Interaction studies involving 1-(3-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid could focus on:

  • Receptor Binding: Evaluating how this compound interacts with biological receptors or enzymes.
  • Drug Metabolism: Investigating how metabolic processes affect its stability and efficacy.
  • Synergistic Effects: Studying potential synergistic effects when combined with other therapeutic agents.

Such studies are crucial for understanding its pharmacokinetics and pharmacodynamics .

Several compounds share structural similarities with 1-(3-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Fluoro-3-(3-fluorophenyl)cyclobutane-1-carboxylic acidC11H10F2O2C_{11}H_{10}F_{2}O_{2}Contains two fluorine atoms; potential for enhanced reactivity
1-(2-Bromo-3-fluorophenyl)-3-oxocyclobutane-1-carboxylic acidC11H8BrFO3C_{11}H_{8}BrFO_{3}Substituted bromine; different electronic properties
1-(4-Bromo-3-fluorophenyl)-3-oxocyclobutane-1-carboxylic acidC11H8BrFO3C_{11}H_{8}BrFO_{3}Another halogenated variant; distinct steric effects

Uniqueness: The uniqueness of 1-(3-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid lies in its specific combination of a single fluorine atom on the phenyl group and a cyclobutane structure, which may confer unique chemical reactivity and biological activity compared to other derivatives .

The compound 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid belongs to the fluorinated cyclobutane family, distinguished by a four-membered carbocyclic ring substituted with functional groups at specific positions. The IUPAC name derives from the following structural components:

  • Cyclobutane backbone: A saturated hydrocarbon ring with four carbon atoms.
  • 3-Oxo group: A ketone moiety at position 3 of the cyclobutane ring.
  • 1-Carboxylic acid: A carboxyl group (-COOH) at position 1.
  • 3-Fluorophenyl substituent: A benzene ring with a fluorine atom at the meta position, attached to position 1 of the cyclobutane.

The systematic naming follows priority rules, where the carboxylic acid group receives the lowest possible locant (position 1), followed by the oxo group (position 3) and the fluorophenyl substituent. Comparative analysis with structurally analogous compounds highlights nuanced naming conventions. For example, 1-(2-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid differs only in the fluorine’s position on the phenyl ring, while 1-[(3-fluorophenyl)methyl]cyclobutane-1-carboxylic acid incorporates a methylene bridge between the cyclobutane and fluorophenyl groups.

Table 1: Structural Comparison of Fluorinated Cyclobutane Derivatives

Compound NameMolecular FormulaKey Structural Features
1-(3-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acidC₁₁H₉FO₃Cyclobutane with oxo, carboxylic acid, and 3-fluorophenyl groups
1-(2-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acidC₁₁H₉FO₃Fluorine at ortho position on phenyl ring
1-[(3-Fluorophenyl)methyl]cyclobutane-1-carboxylic acidC₁₂H₁₃FO₂Methylene bridge linking cyclobutane and fluorophenyl

Historical Development of Fluorinated Cyclobutane Chemistry

The synthesis of fluorinated cyclobutanes emerged alongside advancements in cycloaddition chemistry and fluorination techniques. Early work focused on simple cycloalkanes, but the incorporation of fluorine—a small, highly electronegative atom—introduced challenges in regioselectivity and stability. The development of catalytic methods, such as the continuous production of 1,1,2-trifluoro-2-(trifluoromethyl)cyclobutane from ethylene and hexafluoropropene, marked a turning point in the late 2010s. These methods enabled scalable access to fluorinated cyclobutanes, spurring interest in their applications.

For 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid, synthetic routes often involve:

  • Cyclobutane ring formation: Via [2+2] photocycloaddition or ketene dimerization.
  • Fluorination: Electrophilic aromatic substitution using fluorine gas or fluorinating agents like Selectfluor.
  • Functional group interconversion: Oxidation of alcohols to ketones or hydrolysis of nitriles to carboxylic acids.

Recent patents highlight innovations in catalytic systems that improve yield and selectivity, particularly for derivatives with aromatic substituents.

Significance in Modern Organic Synthesis

The structural rigidity of the cyclobutane ring, combined with the electronic effects of fluorine, makes this compound class invaluable in synthesis. Key applications include:

  • Building blocks for pharmaceuticals: The strained cyclobutane ring can mimic transition states in enzymatic reactions, while fluorine enhances bioavailability and metabolic stability.
  • Materials science: Fluorinated cyclobutanes like octafluorocyclobutane (C-318) exhibit exceptional fire-extinguishing properties due to their thermal stability and radical-trapping capabilities.
  • Supramolecular chemistry: The carboxylic acid group enables hydrogen bonding, facilitating the design of molecular assemblies.

The ketone moiety in 1-(3-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid offers additional reactivity, such as participation in condensation reactions to form heterocycles or Schiff bases.

Research Objectives and Knowledge Gaps

Despite progress, critical gaps remain:

  • Synthetic efficiency: Current methods for fluorinated cyclobutanes often require harsh conditions or costly catalysts.
  • Mechanistic understanding: The interplay between ring strain and fluorine’s electronic effects on reactivity is poorly characterized.
  • Application diversity: Beyond fire suppression and medicinal intermediates, potential uses in catalysis or polymer science are underexplored.

Future research should prioritize:

  • Development of enantioselective syntheses for chiral fluorinated cyclobutanes.
  • Computational studies to predict reactivity and optimize synthetic routes.
  • Exploration of ecological impacts, given the environmental persistence of fluorinated compounds.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

208.05357231 g/mol

Monoisotopic Mass

208.05357231 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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